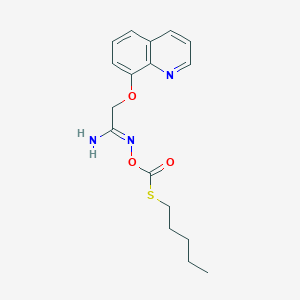
N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
The next step involves the introduction of the pentylthio group, which can be achieved through a nucleophilic substitution reaction. The carbonyl group is then introduced via acylation, and the final step involves the formation of the acetimidamide moiety through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The compound may also interact with proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinolin-8-yloxyphthalonitrile: Used in the synthesis of phthalocyanine dyes.
Tris(8-hydroxyquinolinato)aluminum: Used in organic light-emitting diodes (OLEDs).
Uniqueness
N-(((Pentylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentylthio group and the acetimidamide moiety differentiates it from other quinoline derivatives, potentially leading to novel applications and mechanisms of action.
特性
分子式 |
C17H21N3O3S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] pentylsulfanylformate |
InChI |
InChI=1S/C17H21N3O3S/c1-2-3-4-11-24-17(21)23-20-15(18)12-22-14-9-5-7-13-8-6-10-19-16(13)14/h5-10H,2-4,11-12H2,1H3,(H2,18,20) |
InChIキー |
SXZMRMAKFLWMMM-UHFFFAOYSA-N |
異性体SMILES |
CCCCCSC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
正規SMILES |
CCCCCSC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


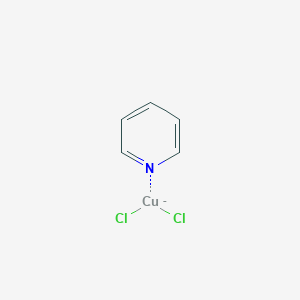
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
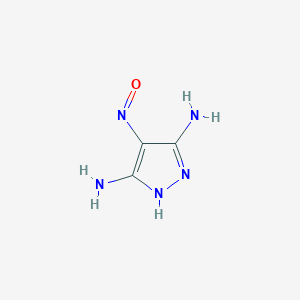
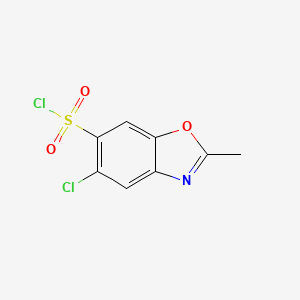

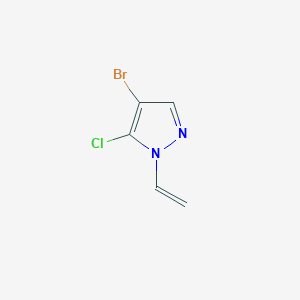
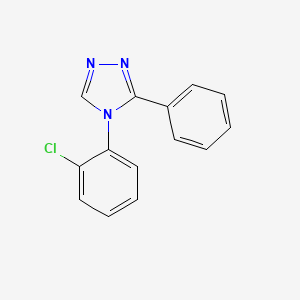
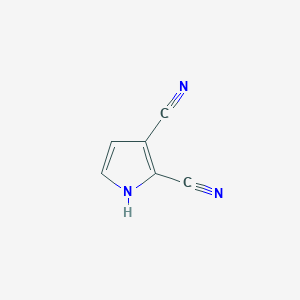
![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
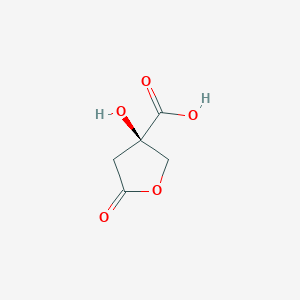
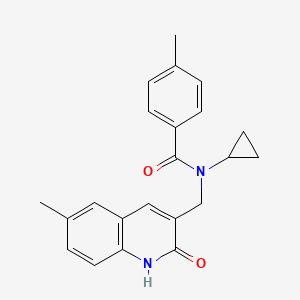

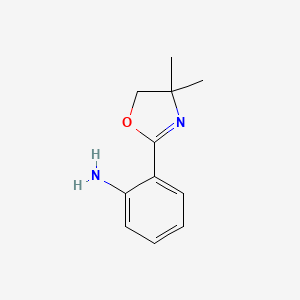
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
